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CAS No.: 606143-89-9

Cat. No.: S548786

Chemical Structure and Key Properties

Binimetinib is a small molecule inhibitor with specific chemical characteristics that define its identity and

functionality [1].

Property Detail
Chemical C17H15BrF2N4Os [1]
Formula

Average Mass

IUPAC Name

Modality

Class

441.233 g/mol [1]

5-[(4-Bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-
benzimidazole-6-carboxamide [2]

Small Molecule [1]

Benzimidazoles, Halogenated hydrocarbons, Fluorine compounds [2]

Mechanism of Action and Target Profile

Binimetinib is an ATP-uncompetitive, selective inhibitor of mitogen-activated protein kinase kinase 1

and 2 (MEK1/2) [3] [4]. This core mechanism underlies its therapeutic activity.

© 2026 Smolecule. All rights reserved. 1/8 Tech Support


https://www.smolecule.com/products/s548786?utm_src=pdf-body
https://www.smolecule.com/products/s548786?utm_src=pdf-interest
https://www.smolecule.com/products/s548786?utm_src=pdf-body
https://go.drugbank.com/drugs/DB11967
https://go.drugbank.com/drugs/DB11967
https://go.drugbank.com/drugs/DB11967
https://adisinsight.springer.com/drugs/800024415?error=cookies_not_supported&code=1570ec3f-809d-43fd-9f91-6a55eedc5858
https://go.drugbank.com/drugs/DB11967
https://adisinsight.springer.com/drugs/800024415?error=cookies_not_supported&code=1570ec3f-809d-43fd-9f91-6a55eedc5858
https://www.smolecule.com/products/s548786?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7539481/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-binimetinib
https://www.smolecule.com/products/s548786?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

e Target and Pathway: MEK1 and MEK2 are kinases in the MAPKIERK pathway (also known as the
RAS/RAF/MEK/ERK pathway), a critical signaling cascade that regulates cell growth, proliferation,
and survival [3] [4]. This pathway is frequently hyperactivated in cancers due to mutations in genes

like BRAF or NRAS [3].

¢ Inhibition Specificity: By binding to a site distinct from the ATP-binding pocket, binimetinib
reversibly inhibits MEK1/2, preventing the phosphorylation and activation of their downstream
effectors, ERK1 and ERK2 [1] [4]. This inhibition halts the propagation of pro-growth signals, leading

to reduced tumor cell proliferation.
¢ Selectivity: The drug is highly selective for MEK1/2, demonstrating no significant off-target activity

against a panel of over 220 other kinases [3].

The following diagram illustrates the MAPK/ERK signaling pathway and where binimetinib exerts its

inhibitory effect.
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Preclinical Characterization and Potency

The biological activity of binimetinib has been extensively characterized in preclinical studies. The table

below summarizes key quantitative data from these investigations [3] [5].

Value /
Range

Parameter

Context

ICs0 (MEK Enzyme 12 nM
Assay)

ICso (Cell 30 - 250 nM
Proliferation)

In Vivo Efficacy 3-30
mg/kg/day

Concentration for half-maximal inhibition of MEK kinase
activity [3].

Range across various BRAF- and NRAS-mutant cancer cell
lines (e.g., A375, SKMEL2) [3].

Dose-dependent tumor growth inhibition in mouse xenograft
models over 21 days [3].

Clinical Pharmacokinetics and Metabolism

The disposition of binimetinib in the body, derived from human studies, is summarized in the following

table [3] [1].

Parameter Value Note

Bioavailability ~50% Fraction of oral dose absorbed [3].

Tmax 1.6 hours Median time to reach maximum serum
concentration [1].

Protein Binding 97% Highly bound to human plasma proteins [1].

Volume of 92 L (geometric mean) Suggests wide distribution in tissues [1].

Distribution (Vd)
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Parameter Value Note

Primary Direct glucuronidation; N- M3 is active but contributes <20% to total

Metabolites desmethylated metabolite exposure. CYP1A2 and CYP2C19 are involved
(M3) in M3 formation [3] [1].

Primary Route of Feces (62%), Urine (31%) Majority of the drug is excreted via the feces [3]

Elimination [1].

Terminal Half-life 3.5-8.7 hours Varies between clinical reports [3] [1].

(ta)2)

Clearance (CLIF) 20.2 L/h Apparent oral clearance [1].

Experimental Protocol for MEK Inhibition

For your reference, here is a detailed methodology adapted from a preclinical study that investigated the

efficacy of binimetinib in neuroblastoma cell lines, which is representative of common approaches for

evaluating MEK inhibitors [5].

¢ 1. Cell Culture and Treatment: A panel of relevant cancer cell lines is maintained in appropriate

media supplemented with 10% fetal bovine serum. Cells are plated and allowed to adhere for 24-48
hours before treatment.

e 2. Drug Preparation: A 10 mM stock solution of binimetinib is prepared in DMSO and stored at
-20°C. Immediately before use, the stock is diluted in culture media to the desired working

concentrations.
e 3. Cell Viability Assay (MTT Assay):

[e]

o

o

Exponentially growing cells are plated in 96-well plates.

After 24 hours, the cells are treated with a range of binimetinib concentrations.

Following an incubation period (e.g., 72 hours), MTT reagent is added to each well. Viable cells
reduce MTT to an insoluble purple formazan.

The medium is aspirated, and the formazan crystals are dissolved in a solvent like DMSO.

The absorbance of each well is measured, and the percentage of viable cells relative to an
untreated control is calculated. The ICso value is determined from the dose-response curve.

¢ 4. Analysis of Pathway Inhibition (Western Blot):

[e]

Cells are treated with a specific concentration of binimetinib (e.g., 1 uM) or a vehicle control
for a set period (e.g., 1 hour).
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o Cells are harvested and lysed using RIPA buffer containing protease and phosphatase
inhibitors.
o Total protein concentration is quantified. Equal amounts of denatured protein from each sample
are separated by SDS-PAGE and transferred to a membrane.
o The membrane is probed with primary antibodies against key proteins, such as:
= Phosphorylated ERK (p-ERK)
= Total ERK
= Phosphorylated MEK (p-MEK)
= Total MEK
o After incubation with fluorescent or HRP-conjugated secondary antibodies, signal detection
confirms the reduction in p-ERK and p-MEK, demonstrating effective target engagement.

Summary and Research Considerations

Binimetinib is a structurally defined, potent, and selective MEK1/2 inhibitor. Its uncompetitive
mechanism, high target specificity, and demonstrated efficacy in BRAF and NRAS-driven models form

the cornerstone of its activity profile [3] [4] [5].

To further your research, consider these avenues:

e Consult Patent Literature: The primary source for detailed Structure-Activity Relationship (SAR)
data is often the original patent documents filed during the drug's discovery. These contain synthetic
routes and activity data for the lead compound and its analogs.

¢ Explore Combination Therapies: The therapeutic utility of binimetinib is significantly enhanced in
rational combinations, most notably with the BRAF inhibitor encorafenib for BRAF-mutant melanoma
and NSCLC [3] [6] [1]. Research into other combinations, for instance with CDK4/6 inhibitors or
metformin, is also ongoing [7] [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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